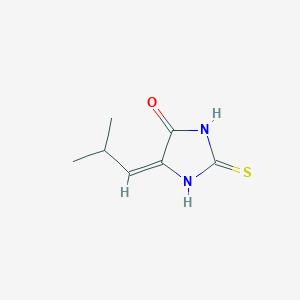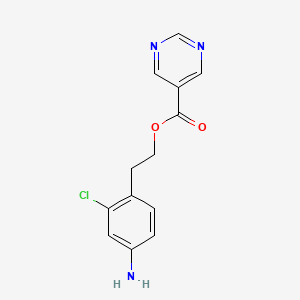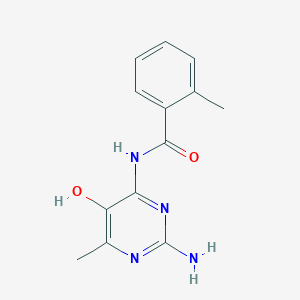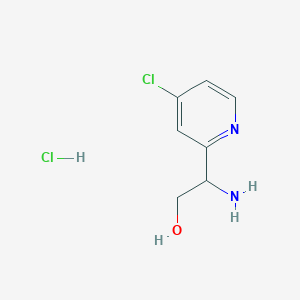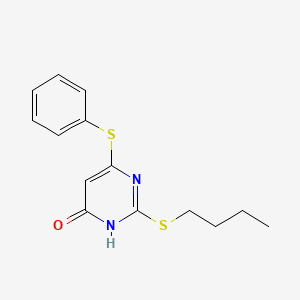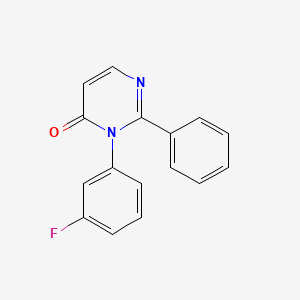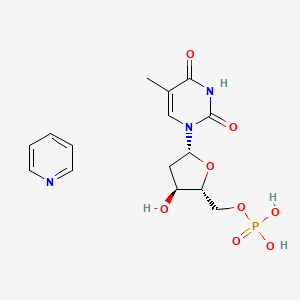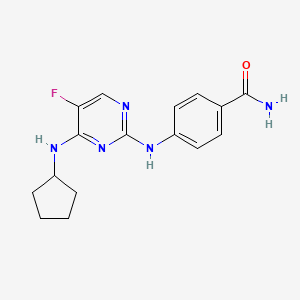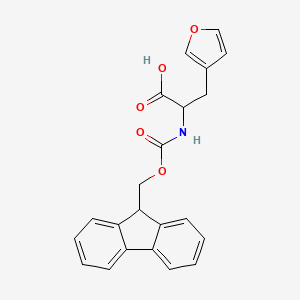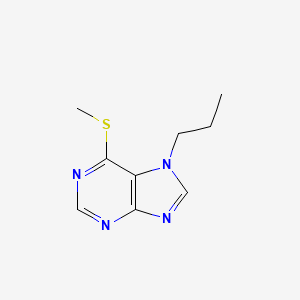
6-(Methylsulfanyl)-7-propyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylthio)-7-propyl-7H-purine is a sulfur-containing purine derivative. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of a methylthio group at the 6-position and a propyl group at the 7-position of the purine ring contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)-7-propyl-7H-purine typically involves the alkylation of 6-thiopurine derivatives. . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation reactions.
Industrial Production Methods: Industrial production of 6-(Methylthio)-7-propyl-7H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Methylthio)-7-propyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Methylthio)-7-propyl-7H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain cancers and autoimmune diseases.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 6-(Methylthio)-7-propyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. For example, it may inhibit purine biosynthesis, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
6-Mercaptopurine: A well-known purine derivative used in the treatment of leukemia.
Thioguanine: Another purine analog with anticancer properties.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases
Comparison: 6-(Methylthio)-7-propyl-7H-purine is unique due to the presence of both a methylthio and a propyl group, which may confer distinct chemical and biological properties compared to other purine derivatives. Its specific substitution pattern can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
89142-51-8 |
|---|---|
Fórmula molecular |
C9H12N4S |
Peso molecular |
208.29 g/mol |
Nombre IUPAC |
6-methylsulfanyl-7-propylpurine |
InChI |
InChI=1S/C9H12N4S/c1-3-4-13-6-12-8-7(13)9(14-2)11-5-10-8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
AFYAKYQGFOIQGN-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC2=C1C(=NC=N2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15216383.png)

